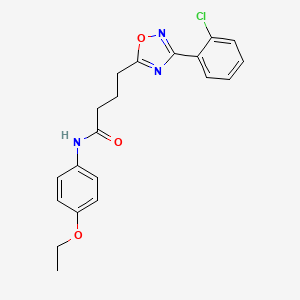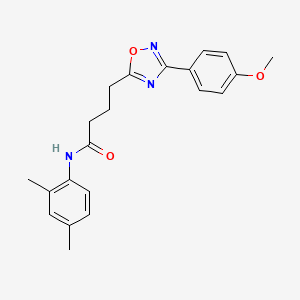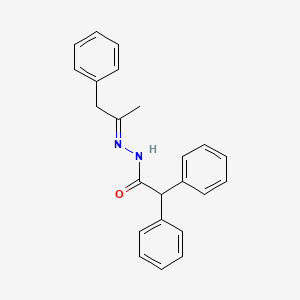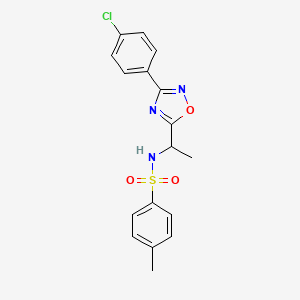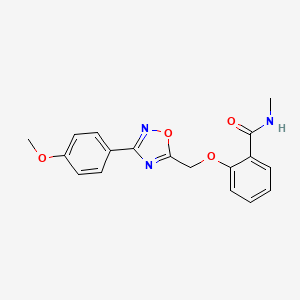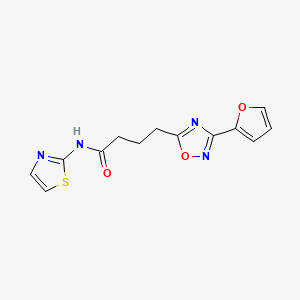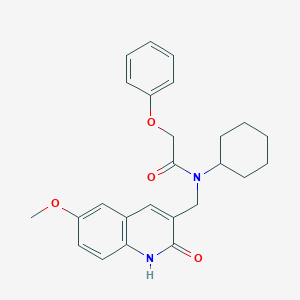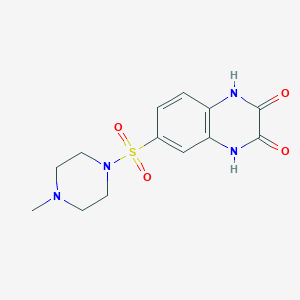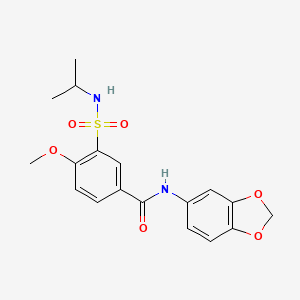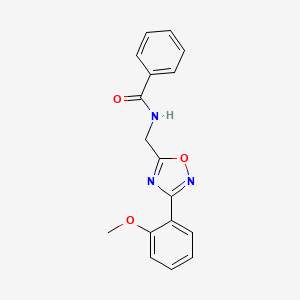
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MOB is a derivative of oxadiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. In
作用机制
The mechanism of action of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory genes, suggesting its potential as an anti-inflammatory agent. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to modulate the activity of voltage-gated calcium channels, which play a critical role in neurotransmitter release and neuronal excitability, indicating its potential as a modulator of neuronal activity.
Biochemical and Physiological Effects:
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have diverse biochemical and physiological effects, depending on the dose and route of administration. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to increase the levels of glutathione, a potent antioxidant, in rat liver, indicating its potential as an antioxidant agent. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to reduce the levels of reactive oxygen species in human endothelial cells, suggesting its potential as a protective agent against oxidative stress.
实验室实验的优点和局限性
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages for lab experiments, such as its ease of synthesis, high purity, and diverse biological activities. However, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Furthermore, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has not been extensively studied for its toxicity and safety profile, which may limit its potential applications in clinical settings.
未来方向
There are several future directions for the research on N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, including the following:
1. Investigation of the structure-activity relationship of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives for the design and synthesis of new compounds with diverse biological activities.
2. Evaluation of the pharmacokinetics and toxicity of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in preclinical models to assess its potential for clinical applications.
3. Investigation of the molecular targets and signaling pathways involved in the mechanism of action of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide to elucidate its mode of action.
4. Exploration of the potential applications of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in other scientific fields, such as materials science and environmental science.
5. Development of novel drug delivery systems for N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide to enhance its bioavailability and therapeutic efficacy.
In conclusion, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a promising chemical compound that has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. The synthesis of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is relatively straightforward, and its diverse biological activities make it an attractive scaffold for the design and synthesis of new compounds. However, further research is needed to fully understand the mechanism of action and potential applications of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
合成方法
The synthesis of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-methoxybenzohydrazide with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The yield of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is typically around 50-60%, and the purity can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied as a potential lead compound for the development of new drugs with anti-inflammatory and analgesic activities. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to have potent analgesic effects in a mouse model of neuropathic pain, indicating its potential as a novel analgesic drug.
In drug discovery, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been investigated as a potential scaffold for the design and synthesis of new compounds with diverse biological activities. In one study, a series of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, and some of the compounds showed promising activity, indicating the potential of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide as a scaffold for anticancer drug discovery.
In neuroscience, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential as a modulator of neuronal activity and neurotransmitter release. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to increase the release of dopamine and serotonin in rat brain slices, suggesting its potential as a modulator of neurotransmitter systems. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to enhance the activity of GABAergic neurons in the hippocampus, indicating its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety.
属性
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-15(23-20-16)11-18-17(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCXOWDQVGXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

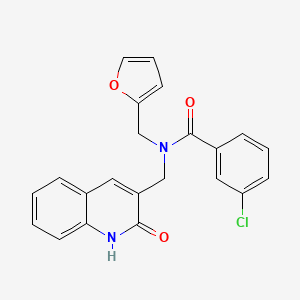
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
